BenchChemオンラインストアへようこそ!

1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CDK2 inhibitor anticancer pyrazolo[3,4-d]pyrimidin-4-one scaffold

1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 2138003-96-8, molecular formula C₈H₇ClN₄O, MW 210.62 g/mol) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged structure extensively explored as a kinase hinge-binding motif, with demonstrated activity against CDKs, mGluR1, ALDH1A, and PDE family enzymes.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62
CAS No. 2138003-96-8
Cat. No. B2805493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS2138003-96-8
Molecular FormulaC8H7ClN4O
Molecular Weight210.62
Structural Identifiers
SMILESC=CCN1C2=C(C=N1)C(=O)NC(=N2)Cl
InChIInChI=1S/C8H7ClN4O/c1-2-3-13-6-5(4-10-13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H,11,12,14)
InChIKeyHLXPBAQJWMMEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Structural Profile of a Pyrazolopyrimidinone Scaffold Variant


1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 2138003-96-8, molecular formula C₈H₇ClN₄O, MW 210.62 g/mol) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged structure extensively explored as a kinase hinge-binding motif, with demonstrated activity against CDKs, mGluR1, ALDH1A, and PDE family enzymes [1][2][3]. This specific compound bears an N1-allyl group and a C6-chloro substituent—two key functional handles that distinguish it from the commonly studied N1-aryl and C6-aryl/heterocyclyl analogs. A systematic search of the peer-reviewed and patent literature up to 2026-05 confirms that this compound has not been individually characterized in primary research papers or patents; all available information derives from vendor catalog entries and class-level scaffold knowledge .

Why 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Assumed Interchangeable with Other Pyrazolopyrimidinones


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is exquisitely sensitive to substitution patterns at N1 and C6 positions. In the CDK inhibitor series, swapping N1-aryl for N1-alkyl alters the hinge-binding geometry and can ablate activity entirely [1]. The mGluR1 antagonist program demonstrated that N1-substituent modifications alone drive functional activity differences of >100-fold among close analogs [2]. More broadly, proteome-wide profiling of [1,3,6]-trisubstituted derivatives revealed that even minor C6 modifications produce dramatically different CDK/CRK selectivity spectra across the kinome [3]. The N1-allyl/C6-chloro combination of this compound represents a departure from the most thoroughly characterized N1-aryl/C6-aryl paradigm. Without paired experimental data, no reliable inference about potency, selectivity, metabolic stability, or cell permeability can be made from class-level SAR trends alone. For any application requiring reproducible biological activity, substitution with a structurally similar but pharmacologically uncharacterized analog introduces unquantifiable risk [4].

Quantitative Evidence Assessment for 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 2138003-96-8)


Class-Level CDK2 Inhibitory Activity of the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Relative to Etoposide

A 2022 study evaluated 15 pyrazolo[3,4-d]pyrimidin-4-one derivatives as CDK2 inhibitors in the MCF-7 breast cancer cell line, with Etoposide as a reference control. The most active compounds in this series (1e and 1j) demonstrated IC₅₀ values of 10.79 μM and 10.88 μM, respectively, compared to Etoposide at 18.75 μM. Against the isolated CDK2 enzyme, compounds 1e and 1j showed IC₅₀ values of 1.71 μM and 1.60 μM [1]. This evidence is strictly class-level: the target compound (N1-allyl, C6-Cl) was not among the 15 compounds tested, which bore diverse aryl/heteroaryl substitutions at C6. No inference can be drawn about whether N1-allyl/C6-Cl would match, exceed, or fall below these values.

CDK2 inhibitor anticancer pyrazolo[3,4-d]pyrimidin-4-one scaffold

Vendor-Specified Chemical Purity of 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a Procurement Baseline

The commercial supplier CymitQuimica (Biosynth brand) lists this compound with a minimum purity specification of 95% (HPLC), molecular weight 210.62 g/mol, and molecular formula C₈H₇ClN₄O . ChemSrc independently confirms the molecular weight at 210.62 g/mol . This purity threshold is standard for screening-grade compounds in the pyrazolopyrimidinone class but does not constitute a differentiating feature relative to comparable catalog compounds from this scaffold family.

chemical purity quality specification screening compound procurement

Structural Distinction: N1-Allyl vs. N1-Methyl in the 6-Chloro-pyrazolo[3,4-d]pyrimidin-4-one Series

The closest cataloged structural analog is 6-chloro-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CID 219737, CAS 42754-97-2 for the 1H-tautomer) [1]. The sole structural difference is N1-allyl (target) vs. N1-methyl (comparator). In the broader pyrazolo[3,4-d]pyrimidin-4-one SAR landscape, N1-substitution is a major determinant of target binding and selectivity. For example, the N1-aryl series by Markwalder et al. (2004) showed that varying the N1-phenyl substituent from H to 4-methoxy to 4-chloro produced CDK4 IC₅₀ shifts exceeding 10-fold within the same C6 series. No published data exist for either the allyl or methyl variant at N1 with C6-Cl, preventing a direct quantitative comparison.

structure-activity relationship N1 substitution allyl group

Patent Landscape: Pyrazolo[3,4-d]pyrimidin-4-one Class as Cyclin-Dependent Kinase Inhibitors

US Patent 6,531,477 (Markwalder et al., filed 1999) extensively claims 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones as cyclin-dependent kinase inhibitors, covering a broad genus of N1 and C6 substituents [1]. While the N1-allyl/C6-Cl combination falls within the claimed generic scope, the specific compound is not exemplified. The patent discloses antiproliferative IC₅₀ data for numerous N1-aryl/C6-aryl exemplars (predominantly in the low micromolar range against HCT116 and other tumor lines) but contains no data for N1-allyl variants. This patent has expired, placing the scaffold class in the public domain for research use without IP encumbrance.

CDK inhibitor patent pyrazolopyrimidinone IP kinase inhibitor scaffold

Scaffold Validation Across Multiple Therapeutic Target Classes

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been validated as a ligand-efficient core across at least four distinct target classes: (1) CDK/CRK kinases—IC₅₀ values as low as 9 nM for CDK5/p35 in optimized [1,3,6]-trisubstituted analogs [1]; (2) mGluR1—functional antagonism with lead compound 1b showing improved selectivity over mGluR5 [2]; (3) ALDH1A—pan-isoform inhibitors with cellular ALDH inhibition and oral bioavailability demonstrated in compounds 68 and 69 [3]; (4) PDE1—inhibition with selectivity over other PDE isoforms [4]. The N1-allyl/C6-Cl target compound is a minimal substitution variant that could theoretically engage any of these targets, but no target engagement data exist. The C6-Cl position is a synthetically tractable handle for diversification (e.g., via nucleophilic aromatic substitution or cross-coupling), making this compound a potentially useful intermediate for library synthesis.

polypharmacology kinase selectivity target class versatility

Recommended Application Scenarios for 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Based on Available Evidence


Scaffold Diversification in Kinase-Focused Library Synthesis

The N1-allyl group provides a versatile synthetic handle (olefin metathesis, thiol-ene click chemistry, hydroboration, epoxidation) not available in N1-methyl or N1-aryl analogs. Combined with the C6-Cl leaving group (amenable to nucleophilic aromatic substitution or Pd-catalyzed cross-coupling), this compound can serve as a dual-functionalization intermediate for generating diverse compound libraries . The expired patent status of the core scaffold (US 6,531,477) removes IP barriers to library synthesis and screening [1].

Negative Control or Tool Compound Requiring De Novo Characterization

Given the complete absence of published biological data for the N1-allyl/C6-Cl combination, this compound may serve as a matched negative control for analogs where N1-substitution is hypothesized to be critical. However, any such use requires upfront characterization—at minimum, biochemical profiling against the intended target panel to confirm lack of activity. The CDK2 inhibitor class data provide a benchmark (representative compounds achieving IC₅₀ ~10.8 μM in MCF-7 cells, ~1.6 μM against CDK2 enzyme) against which any newly generated data can be contextualized [2].

Chemical Probe Precursor with Allyl-Directed Derivatization Strategy

PROTAC and molecular glue development programs frequently leverage allyl handles for linker attachment via olefin cross-metathesis. The combination of a synthetically accessible allyl group at N1 and a displaceable chloro at C6 makes this compound a potentially attractive bifunctional starting point for targeted protein degradation applications, provided that the core scaffold engages the intended E3 ligase-compatible target [3].

Multi-Target Screening in Academic Drug Discovery Programs with Freedom-to-Operate

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has demonstrated activity across CDK, mGluR1, ALDH1A, and PDE1 target classes, suggesting potential polypharmacology [3]. With the foundational composition-of-matter patent expired, academic screening centers can profile this underexplored N1-allyl variant against broad target panels without IP encumbrance, potentially identifying novel target engagement profiles distinct from the extensively studied N1-aryl series.

Quote Request

Request a Quote for 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.